UNC5115
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC5115 is an allosteric inhibitor of PRC2 catalytic activity.
Scientific Research Applications
Solar Energy Research and Device Fabrication
UNC5115 plays a role in solar energy research, particularly in the development of solar fuels and photovoltaic devices. This research focuses on the fabrication of devices and the characterization of materials used in solar energy devices. Advanced spectroscopy and photolysis instrumentation are used to understand the molecular structure and dynamics of materials under real working conditions. The aim is to enhance solar energy conversion and storage, addressing challenges such as the absorption of sunlight, the efficiency of artificial photosynthesis, and the design of cost-effective and non-toxic materials (Meyer & Papanikolas, 2011).
Nanoparticle Synthesis and Materials Development
The compound is also mentioned in the context of chemical research focusing on the development of novel materials. Innovations in this area are fundamental to advancements in various industries, including technology and electronics. Discoveries of new materials, such as semiconducting materials, have significantly contributed to the progression from vacuum tubes to modern-day chips and miniature devices (Cushing, Kolesnichenko, & O'connor, 2004).
Clinical and Translational Science
In the context of clinical and translational science, UNC5115 might be involved in the process of transforming scientific discoveries into patient benefits. This involves supporting the 'discovery' phase of research projects and could be related to data warehousing and analytics, aiding in the management and dissemination of research findings (Mostafa & Moore, 2010).
Data-Intensive Analysis in Science
The compound is associated with the use of scientific software applications to support data-intensive analyses and processes in science. This includes satisfying requirements for interoperability, integration, automation, reproducibility, and efficient data handling, and involves the use of technologies like workflow, service, and portal to support scientific processes (Yao, Rabhi, & Peat, 2014).
properties
Product Name |
UNC5115 |
---|---|
Molecular Formula |
C33H53N5O3 |
Molecular Weight |
567.82 |
IUPAC Name |
(3aS,7aS)-Octahydro-indole-2(S)-carboxylic acid [1(S)-(1(S)-benzyl-2-oxo-2-piperidin-1-yl-ethylcarbamoyl)-5-(isopropyl-methyl-amino)-pentyl]-amide |
InChI |
InChI=1S/C33H53N5O3/c1-24(2)37(3)19-13-10-18-28(35-32(40)29-23-26-16-8-9-17-27(26)34-29)31(39)36-30(22-25-14-6-4-7-15-25)33(41)38-20-11-5-12-21-38/h4,6-7,14-15,24,26-30,34H,5,8-13,16-23H2,1-3H3,(H,35,40)(H,36,39)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
HPURZZOPLJWEKA-IIZANFQQSA-N |
SMILES |
O=C([C@H]1N[C@@]2([H])CCCC[C@@]2([H])C1)N[C@H](C(N[C@@H](CC3=CC=CC=C3)C(N4CCCCC4)=O)=O)CCCCN(C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UNC-5115; UNC 5115; UNC5115 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.